9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Description
9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core substituted with a sulfonyl group bearing a 4-ethoxy-3,5-dimethylphenyl moiety. The sulfonyl group and aromatic substituent are critical for its pharmacological activity, influencing receptor binding affinity and selectivity.
Properties
IUPAC Name |
9-(4-ethoxy-3,5-dimethylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-4-22-17-14(2)12-16(13-15(17)3)25(20,21)19-8-6-18(7-9-19)23-10-5-11-24-18/h12-13H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQQGKYMALWHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)N2CCC3(CC2)OCCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction can be performed under various conditions, often involving the use of Lewis acids as catalysts .
Industrial Production Methods
Industrial production of such spirocyclic compounds may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved .
Scientific Research Applications
Chemistry
In chemistry, 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules. Its rigid spirocyclic structure makes it an ideal candidate for studying stereochemistry and conformational analysis .
Biology
In biological research, this compound has been investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery .
Medicine
In medicine, spirocyclic compounds like this one are explored for their potential therapeutic applications. They have shown promise in the development of new drugs for treating diseases such as tuberculosis and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its rigid structure can impart strength and stability to polymers and other materials, making it useful in various applications .
Mechanism of Action
The mechanism of action of 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is versatile, with modifications at the 9-position (nitrogen atom) dictating biological activity. Key analogues include:
Key Observations :
- Aromatic vs. Sulfonyl Groups : Benzyl/phenyl-substituted derivatives (e.g., 9-Benzyl-3-phenyl-...) exhibit σ1 antagonism, while sulfonyl-substituted variants (e.g., the target compound) may enhance selectivity due to stronger hydrogen-bonding interactions .
- Ethoxy vs. Methoxy : The target compound’s 4-ethoxy-3,5-dimethylphenyl group introduces steric bulk and electron-donating effects, which could enhance receptor binding compared to smaller substituents like methoxy .
Pharmacological and Functional Comparisons
Sigma Receptor Activity
- 9-Benzyl-3-phenyl-... : Demonstrated dose-dependent reduction in binge eating (3–7 mg/kg in rats) via σ1 receptor blockade .
- The sulfonyl group may improve metabolic stability over benzyl analogues.
- 1-Oxa-8-azaspiro[4.5]decane Derivatives : Lower σ1 affinity compared to 1,5-dioxa-9-azaspiro[5.5]undecane derivatives, highlighting the importance of the dioxa ring for receptor engagement .
Physicochemical Properties
Implications : The target compound’s higher molecular weight and lipophilicity may enhance brain penetration but necessitate formulation optimization for in vivo use.
Biological Activity
The compound 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane , identified by its CAS number 1351586-75-8 , is a member of the spirocyclic class of compounds that has garnered attention for its potential biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 369.5 g/mol . The structure features a sulfonyl group attached to a spirocyclic framework, which is characteristic of many biologically active molecules.
| Property | Value |
|---|---|
| CAS Number | 1351586-75-8 |
| Molecular Formula | C₁₈H₂₇NO₅S |
| Molecular Weight | 369.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Potential
Research indicates that compounds within the 1,9-diazaspiro[5.5]undecane class, including This compound , exhibit a range of biological activities. These include:
- Obesity Treatment : Studies suggest that these compounds may modulate metabolic pathways related to obesity and weight management .
- Pain Management : There is evidence supporting their analgesic properties, potentially offering new avenues for pain relief therapies .
- Immune System Modulation : The compounds have been implicated in influencing immune responses, which could be beneficial in treating autoimmune disorders .
- Cardiovascular Effects : Some derivatives have shown promise in cardiovascular health, possibly through vasodilatory effects or modulation of heart rate .
The exact mechanisms through which This compound exerts its effects are still under investigation. However, it is believed that:
- The spirocyclic structure allows for unique interactions with biological targets such as receptors or enzymes involved in metabolic and signaling pathways.
- The sulfonyl group may enhance binding affinity to specific targets or alter pharmacokinetic properties.
Case Studies and Research Findings
- Study on Obesity and Pain Relief :
- Cardiovascular Impact Assessment :
- Immune Response Modulation :
Q & A
Q. What mechanistic insights explain its inhibitory activity against specific enzymes?
- Mechanism : The sulfonyl group acts as a hydrogen bond acceptor, anchoring the compound to catalytic serine residues in hydrolases. MD simulations show the spirocyclic core induces conformational changes in the enzyme active site, reducing substrate access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
